molecular formula C13H17NO4 B2373324 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid CAS No. 2279123-38-3

2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid

Cat. No.: B2373324
CAS No.: 2279123-38-3
M. Wt: 251.282
InChI Key: DULKLBOHJAVYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylmethylamino group attached to a phenoxy ring, further connected to a methyl-propionic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-nitrophenol with acetylmethylamine under basic conditions to form 4-(acetylmethylamino)phenol.

    Esterification: The phenol intermediate is then esterified with 2-bromo-2-methylpropionic acid under acidic conditions to form the ester intermediate.

    Hydrolysis: The ester intermediate is hydrolyzed under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetylmethylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid involves its interaction with specific molecular targets. The acetylmethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenoxy ring provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Acetylamino)-phenoxy]-2-methyl-propionic acid
  • 2-[4-(Methylamino)-phenoxy]-2-methyl-propionic acid
  • 2-[4-(Ethylamino)-phenoxy]-2-methyl-propionic acid

Uniqueness

2-[4-(Acetylmethylamino)-phenoxy]-2-methyl-propionic acid is unique due to the presence of both acetyl and methyl groups on the amino moiety, which can enhance its reactivity and binding properties compared to similar compounds. This dual substitution provides a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.

Properties

IUPAC Name

2-[4-[acetyl(methyl)amino]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(15)14(4)10-5-7-11(8-6-10)18-13(2,3)12(16)17/h5-8H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULKLBOHJAVYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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